![molecular formula C25H24ClN3O4S B298136 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B298136.png)
2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to a reduction in the production of prostaglandins, which are responsible for inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells by targeting the mitochondria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide are diverse. It has been shown to reduce inflammation, pain, and tumor growth in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide in lab experiments is its ability to selectively inhibit the COX-2 enzyme without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. However, one limitation is that this compound has a low solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
The potential future directions for research on 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide are numerous. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders. Finally, studies investigating the toxicity and pharmacokinetics of this compound are needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide is a promising compound with potential applications in the development of new drugs. Its ability to selectively inhibit the COX-2 enzyme without affecting the COX-1 enzyme makes it an attractive candidate for the treatment of inflammation, pain, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with 4-bromo-2-nitrophenol in the presence of potassium carbonate and tetrabutylammonium bromide. The resulting compound is then reacted with 2-mercapto-3-(4-chlorophenyl)propanoic acid hydrazide to produce the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide in scientific research are vast. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide |
---|---|
Molekularformel |
C25H24ClN3O4S |
Molekulargewicht |
498 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C25H24ClN3O4S/c1-32-21-10-6-20(7-11-21)28-25(31)17-33-22-8-2-18(3-9-22)16-27-29-24(30)14-15-34-23-12-4-19(26)5-13-23/h2-13,16H,14-15,17H2,1H3,(H,28,31)(H,29,30)/b27-16+ |
InChI-Schlüssel |
TYZSAERXWZUPON-JVWAILMASA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl |
SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.